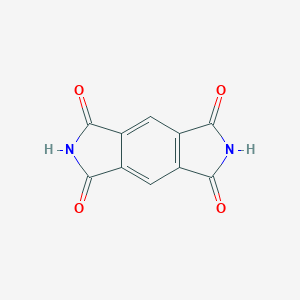

シリビンB

概要

説明

科学的研究の応用

Silybin B has a wide range of scientific research applications:

Chemistry: Silybin B is used as a model compound for studying flavonoid chemistry and developing new synthetic methods.

Biology: It is studied for its antioxidant, anti-inflammatory, and hepatoprotective properties.

Industry: It is used in the formulation of dietary supplements and herbal medicines.

作用機序

シリビン B は、複数のメカニズムを通じてその効果を発揮します。

抗酸化活性: フリーラジカルスカベンジャーとして作用し、細胞損傷に関連する酵素を調節します.

細胞膜安定化: シリビン B は、細胞膜を安定化させ、透過性を調節し、肝毒性物質が肝細胞に入るのを防ぎます.

リボソームRNA合成: リボソームRNA合成を促進し、肝臓の再生を刺激します.

星状肝細胞の線維芽細胞への変換阻害: シリビン B は、星状肝細胞が線維芽細胞に変換されるのを阻害し、肝硬変を予防します.

生化学分析

Biochemical Properties

Silybin B interacts with various enzymes, proteins, and other biomolecules. It has been shown to modulate AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor family (PPARs) pathways, which can affect NAD±dependent protein lysine deacetylase Sirtuin (SIRT) family members either directly or indirectly .

Cellular Effects

Silybin B has demonstrated significant effects on various types of cells and cellular processes. It has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis . Silybin B also exerts antioxidant, anti-inflammatory, and anti-fibrotic effects, making it a promising candidate for cancer therapy .

Molecular Mechanism

The molecular mechanism of Silybin B involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It can inhibit the activation of various oncogenic pathways, including PI3K/Akt, NF-κB, Wnt/β-catenin, and MAPK pathways .

Temporal Effects in Laboratory Settings

The effects of Silybin B change over time in laboratory settings. It has been shown to reduce insulin resistance, lower reactive oxygen species (ROS) levels, and affect glycolysis, gluconeogenesis, and glycogenolysis .

Dosage Effects in Animal Models

The effects of Silybin B vary with different dosages in animal models. It has been shown to improve diabetic conditions, reduce blood glucose levels, oxidative stress markers, and inflammatory cytokines while increasing glycosylated hemoglobin (HbA1C) and antioxidative marker levels in various cellular and animal models of diabetes .

Metabolic Pathways

Silybin B is involved in various metabolic pathways. It influences signaling pathways associated with carbohydrate and lipid metabolism. It inhibits gluconeogenesis and glycogenolysis in vivo and in vitro, resulting in reduced fasting blood sugar and HbA1C levels .

Transport and Distribution

Silybin B is transported and distributed within cells and tissues. The major efflux transporters of Silybin B are multidrug resistance-associated protein (MRP2) and breast cancer resistance protein (BCRP) .

準備方法

合成経路と反応条件

シリビン B は、様々な化学的および酵素的方法によって合成できます。 一般的な方法の一つには、アセトン、エタノール、メタノール、または酢酸エチルなどの極性有機溶媒を用いてミルクシスル種子を抽出する方法があります . 脱脂された物質はさらに処理されてシリマリンが得られます。シリマリンは、シリビン B を主要成分として含んでいます .

工業的生産方法

シリビン B の工業的生産は、通常、n-ヘキサンを用いてミルクシスル種子を抽出し、脂質を除去し、その後メタノールで抽出してシリマリンを得る方法で行われます . シリマリン抽出物は、さらに精製されてシリビン B が単離されます。

化学反応の分析

反応の種類

シリビン B は、酸化、還元、置換反応など、様々な化学反応を起こします .

一般的な試薬と条件

酸化: シリビン B は、過酸化水素または過マンガン酸カリウムなどの試薬を用いて、酸性または塩基性条件下で酸化できます.

主要な生成物

これらの反応から生成される主な生成物には、ヒドロキシル化、還元、および置換されたシリビン B の誘導体があります .

科学研究の応用

シリビン B は、幅広い科学研究の応用範囲を持っています。

類似化合物との比較

シリビン B は、シリマリンに含まれる他のフラボノリグナン、例えば以下のものと比較されることが多いです。

シリビン A: シリビン B と共にしばしば等モル濃度で存在するシリビンの別のジアステレオマーです.

イソシリビン A と B: 構造がわずかに異なる類似化合物で、シリマリンにも含まれています.

シリクリステインとシリジアニン: シリマリンに含まれる他のフラボノリグナンで、それぞれ異なる生物活性を示します.

シリビン B は、その高い存在量と重要な生物活性により、シリマリンの重要な成分であり、広範な研究の対象となっています .

特性

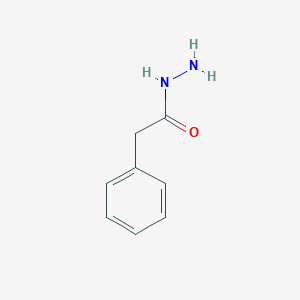

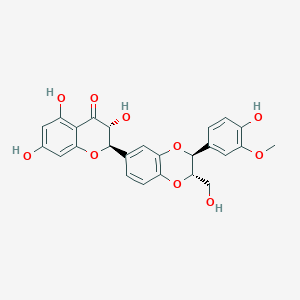

IUPAC Name |

(2R,3R)-3,5,7-trihydroxy-2-[(2S,3S)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20-,23-,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBFKMXJBCUCAI-WAABAYLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@H]2[C@@H](OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858697 | |

| Record name | Silibinin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65666-07-1, 142797-34-0 | |

| Record name | Silymarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065666071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silibinin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142797340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silibinin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SILIBININ B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/853OHH1429 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。